Methyl 2-(2-formylphenyl)benzoate
Overview
Description
“Methyl 2-(2-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It is an ester, similar to Methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
The synthesis of “Methyl 2-(2-formylphenyl)benzoate” has been reported in various ways, either following one-step or two-step conditions . A review of its synthesis and applications has been published, providing a comprehensive overview of the methods used to produce this compound .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-formylphenyl)benzoate” includes bond distances and angles, conformational properties, dipole moment, and vibrational spectroscopic data . These properties have been calculated using various theoretical methods and compared with available experimental data .
Chemical Reactions Analysis
Esters like “Methyl 2-(2-formylphenyl)benzoate” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .
Physical And Chemical Properties Analysis
“Methyl 2-(2-formylphenyl)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 280.0±23.0 °C at 760 mmHg, and a flash point of 122.2±22.7 °C . It also has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.0±3.0 cm3 .
Scientific Research Applications
Antifungal Applications
“Methyl 2-(2-formylphenyl)benzoate” has been found to have antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Antihypertensive Applications
This compound also exhibits antihypertensive activities . It could be used in the synthesis of drugs aimed at controlling high blood pressure.
Anticancer Applications
“Methyl 2-(2-formylphenyl)benzoate” has shown potential in the field of oncology . Its anticancer properties could be harnessed for the development of new cancer therapies.
Antiulcer Applications
The compound has antiulcer properties , making it a potential ingredient in the formulation of drugs for the treatment of ulcers.
Antipsychotic Applications
“Methyl 2-(2-formylphenyl)benzoate” has antipsychotic properties . It could be used in the development of drugs for the treatment of various psychiatric disorders.
Antiviral Applications
The compound has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.
Mechanism of Action
Target of Action
Methyl 2-(2-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . As an active scaffold, it is considered a significant structure and an excellent precursor for the search of new bioactive molecules . It is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Mode of Action
The compound is mainly composed of ester and formyl functions at vicinal . Both are important functional groups which are reactive and suitable towards the formation of new compounds Its wide range of pharmacological activities suggests that it interacts with multiple targets in the body, leading to various therapeutic effects .
Pharmacokinetics
As a bioactive precursor in organic synthesis, it is likely that these properties have been optimized to ensure its bioavailability and efficacy .
Result of Action
Its wide range of pharmacological activities suggests that it has multiple effects at the molecular and cellular level .
Safety and Hazards
“Methyl 2-(2-formylphenyl)benzoate” is combustible and harmful if swallowed . It is advised to avoid contact with the substance, not to breathe vapors or aerosols, and to ensure adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Future Directions
“Methyl 2-(2-formylphenyl)benzoate” is a versatile precursor for organic synthesis, with potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties . It is commonly utilized in the synthesis of pharmaceuticals and organic compounds, making it an essential material for advancements in scientific studies.
properties
IUPAC Name |
methyl 2-(2-formylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSWUMKFLWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317301 | |
Record name | methyl 2-(2-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylphenyl)benzoate | |
CAS RN |
16231-67-7 | |
Record name | 16231-67-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(2-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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